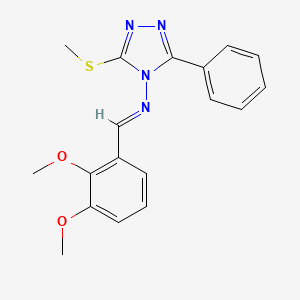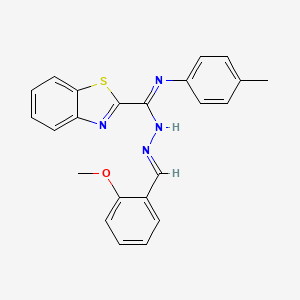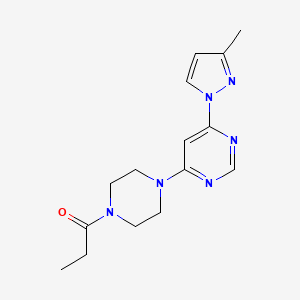![molecular formula C19H20N4O2 B5569642 4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which are structurally related to the compound , involves a well-defined synthetic pathway. These compounds are prepared and their synthesis involves specific reactions and conditions to achieve the desired product. The process is outlined with in vitro affinities for different receptors being reported, indicating the potential biological relevance of these compounds (Trabanco et al., 2007).
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been studied extensively. For instance, the structure of a synthesized compound was confirmed by X-ray diffraction studies, revealing that the piperidine ring adopts a chair conformation, and the geometry around certain atoms is distorted tetrahedral. This kind of structural analysis is crucial for understanding the compound's potential interactions and reactivity (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, leading to a range of compounds with diverse properties. For example, compounds with a piperidine moiety react with triethylamine to yield different products depending on the substituents, highlighting the versatility and reactivity of this class of compounds (Khalafy et al., 2002).
科学的研究の応用
Ligand Binding and Complex Formation
Research has explored the use of imidazole and piperidine derivatives in forming mixed ligand tricarbonyl complexes, which are of interest in labeling bioactive molecules. Such complexes have been synthesized to study their potential in various applications, including the development of radiotracers for imaging (Mundwiler et al., 2004).
Agonistic Activity on Receptors
Imidazole and piperidine derivatives have been designed and synthesized to evaluate their affinity and agonistic activity on human histamine receptors. These studies provide insights into the structure-activity relationships that influence receptor binding and selectivity, which is crucial for the development of therapeutic agents (Ishikawa et al., 2010).
Catalysis and Synthesis
The compound has been implicated in catalytic processes, such as the iron-catalyzed reductive amination of carbonyl derivatives. This methodology facilitates the efficient synthesis of cyclic amines, demonstrating the compound's utility in organic synthesis and chemical transformations (Wei et al., 2019).
Corrosion Inhibition
Studies have also shown that imidazole derivatives serve as effective corrosion inhibitors for metals in saline environments. This application is significant in materials science and engineering, offering potential for the protection of metal surfaces in various industrial applications (Kubba & Al-Joborry, 2020).
Antimicrobial Activity
The synthesis of novel imidazole-containing compounds has been explored for their potential antimicrobial activity. This research underscores the compound's relevance in the search for new antimicrobial agents, which is critical in addressing the global challenge of antibiotic resistance (Konda et al., 2011).
特性
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-12-9-20-18(22)15-7-10-23(11-8-15)19(24)17-13-16(21-25-17)14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVPXVKMWYHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)



![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)